molecular formula C14H10N2O5 B14527849 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline CAS No. 62308-39-8

7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline

Cat. No.: B14527849
CAS No.: 62308-39-8
M. Wt: 286.24 g/mol
InChI Key: BFMQDLHNYRDDDD-UHFFFAOYSA-N
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Description

7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline: is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline core substituted with a methoxy group at the 7th position and a nitrofuran moiety at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxyquinoline with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

  • Oxidized derivatives of the nitrofuran ring
  • Amino derivatives from the reduction of the nitro group
  • Substituted quinoline derivatives

Scientific Research Applications

Chemistry: 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The quinoline core may also bind to specific proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

  • 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-chromen-2-one
  • 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-isoquinoline

Comparison: Compared to similar compounds, 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline stands out due to its unique combination of a quinoline core and a nitrofuran moiety

Properties

CAS No.

62308-39-8

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

7-methoxy-4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium

InChI

InChI=1S/C14H10N2O5/c1-20-9-2-3-10-11(6-7-15(17)12(10)8-9)13-4-5-14(21-13)16(18)19/h2-8H,1H3

InChI Key

BFMQDLHNYRDDDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=[N+](C=CC(=C2C=C1)C3=CC=C(O3)[N+](=O)[O-])[O-]

Origin of Product

United States

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